An In-depth Technical Guide to N-benzhydryl-4-nitrobenzenesulfonamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N-benzhydryl-4-nitrobenzenesulfonamide: Structure, Properties, and Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of N-benzhydryl-4-nitrobenzenesulfonamide, a molecule of interest in synthetic and medicinal chemistry. This document delves into its chemical structure, physical properties, a detailed synthesis protocol, and explores its potential biological significance based on the activities of structurally related compounds.
Chemical Structure and Identification
N-benzhydryl-4-nitrobenzenesulfonamide, systematically named N-(diphenylmethyl)-4-nitrobenzenesulfonamide, is a sulfonamide derivative characterized by the presence of a benzhydryl group and a 4-nitrophenylsulfonyl moiety. The bulky, non-polar benzhydryl group, consisting of two phenyl rings attached to a single carbon, is linked to the nitrogen atom of the sulfonamide. The 4-nitrophenylsulfonyl group is a key pharmacophore known for its electron-withdrawing nature, which influences the molecule's reactivity and potential biological interactions.
Molecular Formula: C₁₉H₁₆N₂O₄S
Molecular Weight: 368.41 g/mol
Chemical Structure:
Caption: 2D representation of N-benzhydryl-4-nitrobenzenesulfonamide.
Physical and Chemical Properties
A comprehensive table of the physical and chemical properties of N-benzhydryl-4-nitrobenzenesulfonamide is provided below. These properties are crucial for its handling, characterization, and application in various chemical and biological studies.
| Property | Value | Source |
| IUPAC Name | N-(diphenylmethyl)-4-nitrobenzenesulfonamide | - |
| Molecular Formula | C₁₉H₁₆N₂O₄S | - |
| Molecular Weight | 368.41 g/mol | - |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not explicitly reported. Similar benzhydryl sulfonamides have melting points in the range of 130-230 °C.[1][2] | - |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.[3] | - |
| CAS Number | Not explicitly assigned. | - |
Synthesis of N-benzhydryl-4-nitrobenzenesulfonamide
The synthesis of N-benzhydryl-4-nitrobenzenesulfonamide is typically achieved through the reaction of benzhydrylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is a standard method for the formation of sulfonamides.
Experimental Protocol
This protocol is adapted from a documented synthesis of N-(4-nitrobenzenesulfonyl)benzhydrylamine[4].
Materials:
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Benzhydrylamine
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4-Nitrobenzenesulfonyl chloride
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Triethylamine
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Methylene chloride (DCM)
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1 N Hydrochloric acid (HCl)
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Water
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of benzhydrylamine (e.g., 2.12 g) and triethylamine (e.g., 1.62 g) in methylene chloride (30 ml) under ice cooling, add 4-nitrobenzenesulfonyl chloride (e.g., 2.51 g).
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Stir the reaction mixture for 3 hours under ice cooling and then for 69 hours at room temperature.
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Add water (30 ml), 1 N hydrochloric acid (12 ml), and methylene chloride (5 ml) to the reaction mixture.
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Perform an extraction and separate the layers. The aqueous layer is extracted again with methylene chloride (10 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
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Base (Triethylamine): Triethylamine is a non-nucleophilic base used to neutralize the hydrochloric acid (HCl) generated during the reaction. The removal of HCl drives the reaction to completion.
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Solvent (Methylene Chloride): Methylene chloride is an excellent solvent for the reactants and does not participate in the reaction. Its low boiling point facilitates easy removal after the reaction is complete.
-
Ice Cooling: The initial addition of the sulfonyl chloride is carried out at a low temperature to control the exothermic nature of the reaction and prevent potential side reactions.
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Aqueous Workup: The addition of water and dilute HCl is to quench the reaction and remove any unreacted triethylamine and other water-soluble impurities.
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-benzhydryl-4-nitrobenzenesulfonamide.
Spectral Characterization (Predicted)
¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.3-8.5 ppm (d, 2H): Aromatic protons ortho to the nitro group on the 4-nitrophenylsulfonyl moiety.
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δ 7.9-8.1 ppm (d, 2H): Aromatic protons meta to the nitro group on the 4-nitrophenylsulfonyl moiety.
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δ 7.2-7.4 ppm (m, 10H): Aromatic protons of the two phenyl rings of the benzhydryl group.
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δ 6.0-6.2 ppm (d, 1H): Methine proton (CH) of the benzhydryl group.
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δ 5.5-5.7 ppm (d, 1H): Amine proton (NH) of the sulfonamide.
¹³C NMR (DMSO-d₆, 100 MHz):
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δ ~150 ppm: Quaternary carbon attached to the nitro group.
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δ ~145 ppm: Quaternary carbon of the sulfonyl group.
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δ 140-142 ppm: Quaternary carbons of the benzhydryl phenyl rings.
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δ 124-129 ppm: Aromatic carbons of both the 4-nitrophenyl and benzhydryl groups.
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δ ~60 ppm: Methine carbon (CH) of the benzhydryl group.
IR (KBr, cm⁻¹):
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~3300 cm⁻¹: N-H stretching of the sulfonamide.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1520 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching.
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~1340 and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching.
Mass Spectrometry (ESI+):
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m/z: [M+H]⁺ at approximately 369.08.
Potential Biological Activities and Applications
While specific biological studies on N-benzhydryl-4-nitrobenzenesulfonamide are not extensively reported, the structural motifs present in the molecule suggest potential areas of interest for drug discovery and development.
The benzenesulfonamide core is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs[5]. The sulfonamide group can act as a zinc-binding group, making it a key feature in the design of metalloenzyme inhibitors.
The benzhydryl moiety is present in numerous biologically active compounds, including antihistamines and agents with antiviral and anticancer properties. Its lipophilic nature can enhance the ability of a molecule to cross cell membranes.
Derivatives of nitrobenzenesulfonamide have been investigated for various biological activities. For instance, some have shown potential as carbonic anhydrase inhibitors[6]. Furthermore, related benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have demonstrated promising antituberculosis activity[1][2].
Given these precedents, N-benzhydryl-4-nitrobenzenesulfonamide could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential in areas such as:
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Antimicrobial activity: Particularly against drug-resistant strains of bacteria and mycobacteria.
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Anticancer activity: Targeting specific enzymes or signaling pathways involved in cancer progression.
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Enzyme inhibition: As a potential inhibitor of metalloenzymes due to the sulfonamide group.
Conclusion
N-benzhydryl-4-nitrobenzenesulfonamide is a synthetically accessible molecule with a chemical structure that combines a known pharmacophore with a lipophilic moiety. While its specific physical and biological properties require further experimental investigation, the information presented in this guide provides a solid foundation for researchers and scientists interested in exploring its potential in drug discovery and development. The detailed synthesis protocol and predicted spectral data offer practical guidance for its preparation and characterization, paving the way for future studies to unlock its therapeutic potential.
References
-
Murthy, V. S., Tamboli, Y., Krishna, V. S., Sriram, D., Zhang, F. X., Zamponi, G. W., & Vijayakumar, V. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740. [Link]
-
Murthy, V. S., Tamboli, Y., Krishna, V. S., Sriram, D., Zhang, F. X., Zamponi, G. W., & Vijayakumar, V. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740. [Link]
- Process for the removal of nitrobenzenesulfonyl. (2003). EP1321454A1.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 4. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
